2-[1-(3-Bromo-2-cyanophenyl)piperidin-4-yl]acetamide
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Overview
Description
2-[1-(3-Bromo-2-cyanophenyl)piperidin-4-yl]acetamide: is a synthetic organic compound that features a piperidine ring substituted with a bromo-cyanophenyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(3-Bromo-2-cyanophenyl)piperidin-4-yl]acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and sulfonium salts.
Introduction of the Bromo-Cyanophenyl Group: This step involves the bromination and cyanation of a phenyl ring, which can be achieved using reagents like bromine and cyanogen bromide under controlled conditions.
Attachment of the Acetamide Group: The final step involves the acylation of the piperidine ring with acetic anhydride or acetyl chloride to introduce the acetamide moiety.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromo group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperidine ring and the phenyl group.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.
Oxidized and Reduced Products: Products of oxidation and reduction reactions include hydroxylated and dehydrogenated derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving piperidine derivatives.
Medicine:
Drug Development:
Industry:
Mechanism of Action
The mechanism of action of 2-[1-(3-Bromo-2-cyanophenyl)piperidin-4-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can interact with various biological macromolecules, influencing their activity and function . The bromo-cyanophenyl group can enhance binding affinity and specificity through halogen bonding and π-π interactions .
Comparison with Similar Compounds
Piperidine Derivatives: Compounds such as 2-amino-4-(1-piperidine) pyridine derivatives share structural similarities and have similar pharmacological applications.
Indole Derivatives: Indole derivatives also exhibit diverse biological activities and can be compared in terms of their pharmacological profiles.
Uniqueness:
Properties
IUPAC Name |
2-[1-(3-bromo-2-cyanophenyl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O/c15-12-2-1-3-13(11(12)9-16)18-6-4-10(5-7-18)8-14(17)19/h1-3,10H,4-8H2,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKXIUKXJJWXNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)N)C2=C(C(=CC=C2)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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